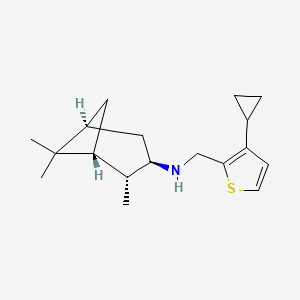

M090

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H27NS |

|---|---|

分子量 |

289.5 g/mol |

IUPAC 名称 |

(1R,2R,3R,5S)-N-[(3-cyclopropylthiophen-2-yl)methyl]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine |

InChI |

InChI=1S/C18H27NS/c1-11-15-8-13(18(15,2)3)9-16(11)19-10-17-14(6-7-20-17)12-4-5-12/h6-7,11-13,15-16,19H,4-5,8-10H2,1-3H3/t11-,13+,15-,16-/m1/s1 |

InChI 键 |

MTOZOUMZDHSFBE-WXYCVUISSA-N |

手性 SMILES |

C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1NCC3=C(C=CS3)C4CC4 |

规范 SMILES |

CC1C2CC(C2(C)C)CC1NCC3=C(C=CS3)C4CC4 |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of MNK1/2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information specific to an inhibitor designated "M090" is not available in the public domain based on current literature. This guide provides a comprehensive overview of the mechanism of action for selective Mitogen-activated protein kinase (MAPK)-interacting kinase 1 and 2 (MNK1/2) inhibitors, using data from publicly documented compounds as representative examples.

Introduction: The MNK1/2-eIF4E Signaling Axis

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that serve as a critical convergence point for major intracellular signaling pathways, primarily the p38 MAPK and ERK pathways.[1][2][3] These upstream pathways are frequently hyperactivated in various cancers due to genetic mutations in receptor tyrosine kinases (RTKs), RAS, or RAF.[4]

MNK1/2 are the sole known kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (Ser209).[2][5][6] eIF4E is the rate-limiting component of the eIF4F complex, which binds to the 5' cap of messenger RNA (mRNA) to initiate cap-dependent translation.[5][7] Phosphorylation of eIF4E by MNK1/2 is reported to be essential for its oncogenic activity, promoting the selective translation of a subset of mRNAs that encode for proteins crucial for cell proliferation, survival, and metastasis, such as cyclin D1, MYC, and SNAI1.[6][8][9]

Given the pivotal role of the MNK/eIF4E axis in promoting tumor growth and therapeutic resistance, the development of potent and selective MNK1/2 inhibitors has become a promising strategy in oncology.[3][10]

Core Mechanism of Action: Competitive Inhibition

Selective MNK1/2 inhibitors are typically small molecules designed to act as competitive inhibitors at the ATP-binding site of the MNK1 and MNK2 kinases. By occupying this pocket, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinases.

The direct and primary consequence of MNK1/2 inhibition is the abrogation of eIF4E phosphorylation at Ser209.[3][11] This reduction in phosphorylated eIF4E (p-eIF4E) leads to a decrease in the cap-dependent translation of specific oncogenic mRNAs, ultimately resulting in cytostatic effects, inhibition of tumor growth, and suppression of metastasis.[8][9][11] It is noteworthy that targeting MNK kinase activity is considered a specific approach for neoplastic cells, as genetic knockout of MNK1 and MNK2 in mice does not produce a visible phenotype under normal conditions, suggesting that this pathway is not essential for normal development.[10]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the position of MNK1/2 within the MAPK signaling cascade and the mechanism by which inhibitors block its function.

References

- 1. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel Mnk inhibitors using mutation-based induced-fit virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are MNK1 inhibitors and how do they work? [synapse.patsnap.com]

eFT508 (Tomivosertib): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

eFT508, also known as tomivosertib (B560178), is a potent and highly selective, orally bioavailable small molecule inhibitor of the mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1] Developed by eFFECTOR Therapeutics, eFT508 was investigated as a potential anti-cancer agent due to its role in modulating the translation of key oncogenic proteins. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development timeline of eFT508, including detailed experimental protocols and a summary of key quantitative data.

Discovery and Preclinical Development

eFFECTOR Therapeutics was founded in 2012, and the discovery program for eFT508 was initiated in the subsequent years. The development of eFT508 was rooted in a structure-based drug design approach, which led to the identification of a novel pyridone-aminal chemical scaffold with high potency and selectivity for MNK1 and MNK2. This research, detailing the atom-by-atom design and biological profile of eFT508, was published in the Journal of Medicinal Chemistry in 2018.[2][3]

Preclinical Activity

Preclinical studies demonstrated that eFT508 exhibits potent inhibition of MNK1 and MNK2 with IC50 values in the low nanomolar range. A key mechanism of action is the reduction of phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209, a direct substrate of MNK1/2.[4] This inhibition of eIF4E phosphorylation leads to a decrease in the translation of mRNAs encoding proteins involved in tumor growth, proliferation, and survival.[5][6]

In various preclinical cancer models, including those for diffuse large B-cell lymphoma (DLBCL) and solid tumors, eFT508 demonstrated significant anti-tumor activity.[7] It was also shown to downregulate the expression of the immune checkpoint protein PD-L1.[1]

Investigational New Drug (IND) Application

While the exact submission date is not publicly available, the Investigational New Drug (IND) application for eFT508, assigned the number 127168, was filed with the U.S. Food and Drug Administration (FDA) prior to the initiation of the first clinical trial in early 2016.[2]

Clinical Development

The clinical development of eFT508 encompassed multiple Phase 1 and Phase 2 trials across various cancer types.

Phase 1 Trials

The first-in-human Phase 1 clinical trial (NCT02605083) was initiated in January 2016 to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of eFT508 in patients with advanced solid tumors.[8][9] The study employed a 3+3 dose-escalation design, with oral doses ranging from 50 mg to 600 mg once daily.[10]

Results from this study, presented at the 2017 American Society of Clinical Oncology (ASCO) Annual Meeting, showed that eFT508 was generally well-tolerated.[11] The pharmacokinetic profile was characterized by rapid absorption with a median Tmax of 2 hours and a mean half-life of approximately 12 hours.[10]

Another Phase 1/2 trial (NCT02937675) was initiated to evaluate eFT508 in patients with relapsed or refractory B-cell hematological malignancies.[12]

Phase 2 Trials

Following the promising results from the Phase 1 studies, a broad Phase 2 program was initiated to further evaluate the efficacy of eFT508 in various cancer indications.

One of the key Phase 2 trials was the KICKSTART study (NCT04622007), a randomized, double-blind, placebo-controlled trial evaluating eFT508 in combination with the anti-PD-1 therapy pembrolizumab (B1139204) in patients with non-small cell lung cancer (NSCLC).[13]

eFFECTOR Therapeutics also entered into a clinical collaboration with Merck in October 2018 to conduct a Phase 2 trial of eFT508 in combination with pembrolizumab for metastatic triple-negative breast cancer.[14]

Discontinuation of Development for NSCLC

In April 2024, eFFECTOR Therapeutics announced that the Phase 2b KICKSTART trial in frontline NSCLC did not meet its primary endpoint.[5] While there was a modest trend in favor of the eFT508 arm, the results were not statistically significant. This led to the decision to discontinue the development of tomivosertib for this indication and a subsequent winding down of the company.[5]

Quantitative Data Summary

| Parameter | Value | Cell Lines/Trial | Reference |

| MNK1/2 IC50 | 1-2 nM | Enzyme assays | |

| p-eIF4E IC50 | 2-16 nM | Tumor cell lines | |

| Phase 1 (NCT02605083) Tmax | 2 hours (median) | Patients with advanced solid tumors | [10] |

| Phase 1 (NCT02605083) T1/2 | 12 hours (mean) | Patients with advanced solid tumors | [10] |

| Phase 2 KICKSTART (NCT04622007) Median PFS (eFT508 + pembrolizumab) | 13.0 weeks | Frontline NSCLC patients | [13] |

| Phase 2 KICKSTART (NCT04622007) Median PFS (placebo + pembrolizumab) | 11.7 weeks | Frontline NSCLC patients | [13] |

Experimental Protocols

Western Blot for eIF4E Phosphorylation

A detailed protocol for assessing the phosphorylation of eIF4E in response to eFT508 treatment would typically involve the following steps:

-

Cell Lysis: Tumor cells are treated with varying concentrations of eFT508 or a vehicle control for a specified time. Cells are then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated eIF4E are normalized to total eIF4E and the loading control.

In Vivo Tumor Xenograft Studies

A general protocol for evaluating the in vivo efficacy of eFT508 in a tumor xenograft model is as follows:

-

Cell Implantation: A specified number of human tumor cells (e.g., DLBCL cell lines) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups with comparable mean tumor volumes.

-

Drug Administration: eFT508 is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width^2)/2.

-

Monitoring: The body weight and general health of the mice are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting for target engagement).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway targeted by eFT508 (Tomivosertib).

Caption: General experimental workflow for eFT508 evaluation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. eFFECTOR Publishes the Design and Profile of eFT508 in Peer [globenewswire.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sec.gov [sec.gov]

- 7. MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigational New Drug (IND) Application | FDA [fda.gov]

- 9. biocytogen.com [biocytogen.com]

- 10. Drug and Biologic Approval and IND Activity Reports | FDA [fda.gov]

- 11. Tomivosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Innovent Receives U.S. FDA Approval for IND Application of Oral GLP-1R Agonist IBI3032 [prnewswire.com]

- 14. eFFECTOR Therapeutics Announces Clinical Collaboration with Merck to Conduct a Phase 2 Combination Trial to Evaluate eFFECTOR's Tomivosertib (eFT508) with KEYTRUDA® (pembrolizumab) for Metastatic Triple Negative Breast Cancer [prnewswire.com]

Tomivosertib's Role in Translational Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomivosertib (B560178) (eFT508) is a potent and highly selective, orally bioavailable small-molecule inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are critical downstream effectors of the MAPK signaling pathway, which is frequently deregulated in various cancers.[3] Tomivosertib exerts its anti-neoplastic effects by modulating the translational machinery, a key convergence point for oncogenic signaling. This technical guide provides an in-depth overview of tomivosertib's mechanism of action, its specific role in the regulation of mRNA translation, and detailed protocols for key experiments to assess its activity.

Introduction: Targeting Translational Control in Cancer

The regulation of protein synthesis is a fundamental cellular process, and its dysregulation is a hallmark of cancer.[4] Eukaryotic translation initiation factor 4E (eIF4E), the protein that binds to the 5' cap structure of mRNA, is a key regulatory node in this process.[5][6] The activity of eIF4E is controlled by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway. Hyperactivation of these pathways in cancer leads to increased eIF4E activity, promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, angiogenesis, and immune evasion.[2][7]

MNK1 and MNK2 are the sole kinases known to phosphorylate eIF4E on Serine 209 (S209), a modification crucial for its oncogenic activity.[4] This phosphorylation event enhances cap-dependent translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode potent oncoproteins such as MYC, Cyclin D1, and the immune checkpoint ligand PD-L1.[7][8] Tomivosertib was developed to specifically inhibit MNK1 and MNK2, thereby blocking eIF4E phosphorylation and selectively reducing the synthesis of these key cancer-driving proteins.

Mechanism of Action of Tomivosertib

Tomivosertib is an ATP-competitive inhibitor of both MNK1 and MNK2.[9] By binding to the kinase domain of MNK1/2, it prevents the phosphorylation of their primary substrate, eIF4E, at S209.[1][3] This leads to a dose-dependent reduction in phosphorylated eIF4E (p-eIF4E), which in turn suppresses the translation of eIF4E-sensitive mRNAs.[10] This selective inhibition of oncoprotein synthesis results in reduced tumor cell proliferation and survival.[7] Furthermore, by downregulating the expression of immunosuppressive proteins like PD-L1, tomivosertib can enhance anti-tumor immune responses.[8][10]

Signaling Pathway

The following diagram illustrates the central role of tomivosertib in the MAPK signaling pathway and its impact on translational regulation.

Caption: Tomivosertib inhibits MNK1/2, blocking eIF4E phosphorylation and oncogenic translation.

Quantitative Data

The potency and activity of tomivosertib have been characterized in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Tomivosertib

| Target/Process | IC50 Range (nM) | Reference(s) |

| MNK1 Kinase Activity | 1 - 2.4 | [1][7][9] |

| MNK2 Kinase Activity | 1 - 2.4 | [1][7][9] |

| Cellular eIF4E Phosphorylation (S209) | 2 - 16 | [7][9][10] |

Table 2: Anti-proliferative Activity of Tomivosertib in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Key Finding | Reference(s) |

| TMD8, OCI-Ly3, HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | Anti-proliferative activity | Dose-dependent decrease in pro-inflammatory cytokines | [10] |

| U937, MV411, MM6, KG-1, THP-1 | Acute Myeloid Leukemia (AML) | Suppression of viability and proliferation | Potent inhibition of eIF4E phosphorylation at 0.1 µM | [1][11] |

| Metastatic Breast Cancer Models | Breast Cancer | Reduced tumor growth | Perturbations in proteome and translatome | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tomivosertib.

Western Blot for Phosphorylated eIF4E (S209)

This protocol is for assessing the inhibition of eIF4E phosphorylation in cancer cell lines following tomivosertib treatment.

Experimental Workflow:

Caption: Workflow for Western blot analysis of p-eIF4E.

Materials:

-

AML cell lines (e.g., U937, MV411, MM6)

-

Tomivosertib (eFT508)

-

DMSO (vehicle control)

-

RPMI-1640 medium with 10% FBS

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-eIF4E (Ser209), rabbit anti-total eIF4E

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed AML cells and grow to 70-80% confluency. Treat cells with increasing concentrations of tomivosertib (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 1 or 4 hours).[11]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane and resolve by SDS-PAGE.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF4E (S209) and total eIF4E overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize p-eIF4E levels to total eIF4E.

Cell Viability Assay (WST-1)

This protocol measures the effect of tomivosertib on the viability and proliferation of cancer cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells/well) in a 96-well plate in 100 µL of culture medium.

-

Treatment: Add increasing concentrations of tomivosertib to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 4 days) at 37°C and 5% CO2.[12]

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express the viability as a percentage of the control (DMSO-treated) cells and calculate IC50 values.

Clonogenic Assay in Methylcellulose

This assay assesses the effect of tomivosertib on the colony-forming ability of leukemic progenitor cells.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of AML cells.

-

Plating: Plate the cells in methylcellulose-based medium containing growth factors, with or without various concentrations of tomivosertib.

-

Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2.

-

Colony Counting: Count the number of colonies (CFU-L) under a microscope.

-

Data Analysis: Express the results as a percentage of colony formation in control (DMSO-treated) cultures.[2]

m7-GTP Sepharose Pull-Down Assay

This assay is used to analyze the assembly of the eIF4F translation initiation complex.

Procedure:

-

Cell Lysis: Lyse cells treated with tomivosertib or vehicle control in a suitable buffer.

-

Incubation with Beads: Incubate the cell lysates with m7-GTP Sepharose beads overnight at 4°C to pull down the cap-binding complex.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the composition of the eIF4F complex.

Conclusion

Tomivosertib represents a targeted therapeutic strategy that leverages a deep understanding of the molecular mechanisms driving cancer. By selectively inhibiting MNK1 and MNK2, tomivosertib effectively blocks the phosphorylation of eIF4E, a critical node in translational control. This leads to the suppression of a cohort of oncoproteins essential for tumor growth, survival, and immune evasion. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the role of translational regulation in cancer and to advance the development of novel targeted therapies like tomivosertib. The continued investigation into the effects of tomivosertib, both as a monotherapy and in combination with other agents, holds significant promise for the treatment of a variety of malignancies.

References

- 1. Imaging Mass Cytometry for In Situ Immune Profiling | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.org [oncotarget.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High Dimensional Imaging Mass Cytometry Panel to Visualize the Tumor Immune Microenvironment Contexture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Staining protocol for Imaging Mass Cytometry [protocols.io]

- 10. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effect of a Selective MNK1/2 Inhibitor on eIF4E Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism and effects of a representative selective MAP kinase-interacting kinase 1 and 2 (MNK1/2) inhibitor on the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). Due to the absence of public scientific literature on a compound designated "M090," this document synthesizes data from studies on well-characterized, selective MNK1/2 inhibitors to provide a comprehensive technical overview.

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, playing a pivotal role in the initiation of cap-dependent translation.[1] The phosphorylation of eIF4E at Serine 209 is a key regulatory event that is implicated in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis.[2] This phosphorylation is exclusively catalyzed by the MNK1 and MNK2 kinases.[3] Dysregulation of the MNK-eIF4E axis is a common feature in many cancers, making it an attractive target for therapeutic intervention.[4] This guide provides a technical overview of how selective MNK1/2 inhibitors modulate eIF4E phosphorylation, presenting quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of the MNK-eIF4E Signaling Axis

MNK1 and MNK2 are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways.[1] Upon activation by various extracellular stimuli, these pathways activate MNK1/2, which then phosphorylate eIF4E at Serine 209.[5] Selective MNK1/2 inhibitors are compounds designed to specifically obstruct the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and downregulating the translation of oncogenic proteins.[1]

Figure 1: MNK-eIF4E Signaling Pathway and Point of Inhibition.

Quantitative Data on the Effects of MNK1/2 Inhibition

The following tables summarize the quantitative effects of representative selective MNK1/2 inhibitors on kinase activity, cellular eIF4E phosphorylation, and cell viability, based on data from published studies.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (µM) | Reference |

| EB1 | MNK1 | 0.69 | [6] |

| EB1 | MNK2 | 9.4 | [6] |

| Cercosporamide | MNK1/2 | Not specified, but effective in vivo | [7] |

| CGP57380 | MNK1 | Low micromolar range | [5] |

Table 2: Cellular Activity

| Cell Line | Compound | Effect | GI50 / EC50 | Reference |

| MDA-MB-231 | EB1 | Inhibition of eIF4E phosphorylation | Dose-dependent | [6] |

| MV4-11 | MNKI-7 | Dose-dependent reduction in p-eIF4E | Not specified | [8] |

| MV4-11 | MNKI-19 | Dose-dependent reduction in p-eIF4E | Not specified | [8] |

| MV4-11 | Various MNK Inhibitors | Cytotoxicity (Cell Viability) | Correlates with MNK2 IC50 (r=0.7276) | [8] |

| HCT116 xenograft | Cercosporamide | Inhibition of eIF4E phosphorylation in vivo | Effective at 20 mg/kg p.o. | [7] |

Experimental Protocols

Detailed methodologies for assessing the impact of MNK1/2 inhibitors on eIF4E phosphorylation and cell viability are provided below.

Western Blot for eIF4E Phosphorylation

This protocol describes the detection and quantification of phosphorylated eIF4E (p-eIF4E) in cell lysates following treatment with a MNK1/2 inhibitor.

Figure 2: Western Blot Experimental Workflow.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.[9]

-

Add ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each plate and incubate on ice for 15-30 minutes.[9]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9]

-

Collect the supernatant (protein lysate).[9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.[9]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[9]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

-

Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST. Use antibodies specific for phospho-eIF4E (Ser209), total eIF4E, and a loading control (e.g., β-actin or GAPDH).[9][11]

-

Wash the membrane three times for 10 minutes each with TBST.[9]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]

-

Wash the membrane again three times for 10 minutes each with TBST.[9]

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[9]

-

Quantify band intensities using densitometry software. Normalize the phospho-eIF4E signal to the total eIF4E signal, and then to the loading control, to determine the relative change in eIF4E phosphorylation.[9]

-

Cell Viability (MTT) Assay

This assay assesses the effect of MNK1/2 inhibitors on the metabolic activity and proliferation of cancer cells.

Detailed Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

After 24 hours, treat the cells with a range of concentrations of the MNK1/2 inhibitor. Include a vehicle-only control.[12]

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[12]

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[12][13]

-

-

Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

-

Conclusion

Selective inhibition of MNK1/2 kinases presents a promising therapeutic strategy for cancers characterized by dysregulated eIF4E activity. As demonstrated, these inhibitors effectively reduce the phosphorylation of eIF4E at Serine 209, leading to decreased cell viability in sensitive cancer cell lines. The experimental protocols provided herein offer robust methods for evaluating the efficacy and mechanism of action of novel MNK1/2 inhibitors in a preclinical setting. The quantification of p-eIF4E serves as a critical biomarker for assessing target engagement and the pharmacological activity of these compounds.[15] Further research and clinical development of potent and selective MNK inhibitors hold the potential to provide new therapeutic options for patients with various malignancies.[4]

References

- 1. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Phospho-eIF4E (Ser209) (F4E5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. broadpharm.com [broadpharm.com]

- 15. aacrjournals.org [aacrjournals.org]

Preclinical Oncology Research on M090: A Review of Available Data

Initial searches for preclinical studies of a compound designated "M090" in the field of oncology have not yielded information on a specific therapeutic agent. Instead, the identifier "this compound" appears in scientific literature as a designation for patient-derived materials or cases within larger cancer research studies.

These findings indicate that "this compound" is not a publicly documented name for an oncology drug candidate undergoing preclinical evaluation. The references point towards its use as an internal identifier for biological samples or individual cases within specific research cohorts.

Consequently, a comprehensive technical guide or whitepaper on the preclinical studies of an oncology compound named this compound cannot be compiled from the available scientific literature. There is no evidence of a drug with this designation having a described mechanism of action, nor are there published in vitro or in vivo studies, quantitative data, or established experimental protocols associated with it.

Therefore, the creation of data tables summarizing quantitative findings, detailed experimental methodologies, and signaling pathway diagrams as requested is not feasible. The available information is limited to the use of "this compound" as a sample or patient identifier in broader cancer research, without any indication of it being a therapeutic agent under investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pure.eur.nl [pure.eur.nl]

- 4. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

Tomivosertib (eFT508): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomivosertib (B560178), also known as eFT508, is a potent, selective, and orally bioavailable small molecule inhibitor of the Mitogen-activated Protein Kinase (MAPK)-Interacting Kinases 1 and 2 (MNK1 and MNK2). By targeting a critical node in intracellular signaling pathways frequently dysregulated in cancer, tomivosertib modulates the translation of key oncogenic proteins, demonstrating significant therapeutic potential in various preclinical and clinical settings. This technical guide provides a comprehensive overview of tomivosertib's chemical structure, physicochemical properties, mechanism of action, and detailed protocols for its experimental evaluation.

Chemical Structure and Properties

Tomivosertib is a complex heterocyclic molecule. Its core structure and key identifiers are summarized below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6'-[(6-aminopyrimidin-4-yl)amino]-8'-methyl-2',5'-dihydro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione |

| Synonyms | eFT508, eFT-508 |

| CAS Number | 1849590-01-7 (free base) |

| Molecular Formula | C₁₇H₂₀N₆O₂ |

| Molecular Weight | 340.38 g/mol |

| SMILES | CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3 |

| InChI Key | HKTBYUWLRDZAJK-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known physical and chemical properties of tomivosertib is presented below. Note that some values are computationally predicted.

| Property | Value | Source |

| Appearance | Off-white to yellow solid powder | MedChemExpress |

| LogP | 1.12 - 1.3 | InvivoChem, PubChem |

| Boiling Point | 735.6 ± 60.0 °C (Predicted) | InvivoChem |

| Flash Point | 398.7 ± 32.9 °C (Predicted) | InvivoChem |

| Vapor Pressure | 0.0 ± 2.4 mmHg at 25°C (Predicted) | InvivoChem |

| Solubility | DMSO: ≥ 13 mg/mL (38.19 mM) | Selleck Chemicals |

| Water: Insoluble | Selleck Chemicals | |

| Ethanol: Insoluble | Selleck Chemicals | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | MedChemExpress |

Mechanism of Action and Signaling Pathway

Tomivosertib functions as a reversible and ATP-competitive inhibitor of both MNK1 and MNK2 kinase activity.[1] These kinases are key downstream effectors of the Ras/MAPK signaling pathway and are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[2][3]

Phosphorylation of eIF4E enhances its oncogenic activity by promoting the translation of a specific subset of mRNAs that encode proteins crucial for tumor growth, proliferation, survival, and immune evasion.[2][4] These proteins include c-Myc, Cyclin D1, and the immune checkpoint ligand PD-L1.[4] By inhibiting MNK1/2, tomivosertib prevents eIF4E phosphorylation, thereby selectively reducing the synthesis of these pro-cancerous proteins.[2][5]

Biological Activity

Tomivosertib demonstrates high potency in both biochemical and cellular assays.

| Target/Process | Assay Type | IC₅₀ Value |

| MNK1 | Enzyme Assay | 1 - 2.4 nM[6][7] |

| MNK2 | Enzyme Assay | 1 - 2 nM[6][7] |

| eIF4E Phosphorylation | Cellular Assay | 2 - 16 nM[2][5][7] |

| Cell Proliferation | Cell Viability Assay | Varies (e.g., ~2.5 µM in MV4-11 cells)[7] |

Beyond its direct anti-proliferative effects, tomivosertib has been shown to decrease the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-10 in lymphoma cell lines and downregulate the expression of PD-L1, suggesting an immunomodulatory role.[4][5][7]

Experimental Protocols

Detailed methodologies for the characterization of tomivosertib are provided below.

In Vitro MNK1/2 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of MNK1/2 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human MNK1 or MNK2 enzyme

-

Kinase substrate (e.g., recombinant eIF4E)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

ATP (at a concentration near the Kₘ for the enzyme)

-

Tomivosertib (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Compound Plating: Add 1 µL of serially diluted tomivosertib or DMSO (vehicle control) to the wells of a 96-well plate.

-

Enzyme Addition: Prepare a solution of MNK1/2 enzyme in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to each well. Include "no enzyme" control wells.

-

Reaction Initiation: Prepare a master mix of the substrate and ATP in Kinase Assay Buffer. Initiate the reaction by adding 10 µL of this mix to each well.

-

Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each tomivosertib concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular eIF4E Phosphorylation Assay (Western Blot)

This method assesses the ability of tomivosertib to inhibit its direct target in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., AML cell line MV4-11)[1]

-

Cell culture medium and supplements

-

Tomivosertib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates. Once attached (for adherent cells) or at the desired density, treat with increasing concentrations of tomivosertib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-4 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, resolve by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody against phospho-eIF4E (p-eIF4E) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with the primary antibody against total eIF4E as a loading control.

-

Analysis: Quantify the band intensities. Normalize the p-eIF4E signal to the total eIF4E signal for each sample.

Cell Viability Assay (MTT/WST-1 Format)

This assay measures the effect of tomivosertib on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Tomivosertib

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of tomivosertib concentrations for a specified period (e.g., 4 days).[1]

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Signal Development: If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Experimental and Logical Workflows

The evaluation of a targeted inhibitor like tomivosertib follows a logical progression from initial biochemical characterization to cellular and in vivo testing.

Conclusion

Tomivosertib is a highly specific and potent inhibitor of MNK1 and MNK2, representing a promising therapeutic agent in the field of oncology. Its well-defined mechanism of action, centered on the inhibition of eIF4E phosphorylation, provides a clear rationale for its use in cancers dependent on this signaling axis. The data and protocols presented in this guide offer a robust framework for researchers to further investigate and characterize the biological effects and therapeutic potential of tomivosertib.

References

- 1. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Downstream Signaling Implications of M090, an Influenza A Virus Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M090 is a novel small molecule inhibitor targeting the hemagglutinin (HA) protein of the Influenza A virus (IAV), a critical component for viral entry into host cells. By binding to a highly conserved region in the HA2 subunit, this compound effectively blocks the pH-induced conformational changes necessary for the fusion of viral and endosomal membranes. This action prevents the release of the viral ribonucleoproteins into the cytoplasm, thereby halting the infection at a very early stage. While direct studies on the specific downstream cellular signaling pathways modulated by this compound are not yet extensively published, its mechanism of action allows for a comprehensive theoretical framework of its impact on host cell biology. This guide will delineate the known mechanism of this compound, detail the host cell signaling pathways typically activated by IAV entry, and consequently, infer the downstream signaling pathways that are inhibited by this compound's fusion-blocking activity. This document aims to provide a foundational understanding for researchers and professionals involved in the development of novel antiviral therapeutics.

Introduction to this compound: A Potent Influenza A Virus Fusion Inhibitor

This compound is a pinanamine-based compound that has demonstrated potent inhibitory activity against a broad spectrum of IAV strains, including those resistant to existing antiviral drugs like amantadine (B194251) and oseltamivir.[1] Its primary target is the viral hemagglutinin (HA) protein, which is responsible for both binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral envelope with the endosomal membrane upon acidification of the endosome.

Mechanism of Action

After the influenza virion is internalized into the host cell via endocytosis, the endosome's internal pH drops. This acidic environment triggers a significant and irreversible conformational change in the HA protein. This change exposes the "fusion peptide," a hydrophobic region of the HA2 subunit, which then inserts into the endosomal membrane, initiating the fusion process.

This compound exerts its antiviral effect by binding to a highly conserved pocket within the HA2 subunit. This binding "locks" the HA protein in its pre-fusion conformation, preventing the acid-induced structural rearrangement.[1] Consequently, the fusion peptide is not exposed, membrane fusion is inhibited, and the viral genetic material remains trapped within the endosome, unable to initiate replication.

Figure 1: Mechanism of action of this compound in inhibiting IAV entry.

Quantitative Data for this compound Efficacy

The antiviral activity of this compound has been quantified using cell-based assays, with the half-maximal effective concentration (EC50) being a key parameter. Lower EC50 values indicate higher potency.

| Influenza A Strain | Assay Type | Cell Line | EC50 (µM) | Reference |

| H1N1 A/Guangzhou/GIRD/07/2009 | Cytopathic Effect Assay | MDCK | 0.3 | [2] |

| H1N1 A/California/07/2009 | Plaque Reduction Assay | MDCK | 0.34 | [2] |

| H1N1 A/Texas/04/2009 | Plaque Reduction Assay | MDCK | 0.1 | [2] |

| Various (H1N1, H3N2, H7N3, H9N2) | Cytopathic Effect Assays | MDCK | 1.5 - 6.9 | [2] |

Downstream Signaling Pathways Impacted by this compound

By preventing the entry of the viral genome into the host cell cytoplasm, this compound is predicted to inhibit the activation of several key downstream signaling pathways that are normally triggered by IAV infection. These pathways are primarily involved in the innate immune response, inflammation, and programmed cell death.

Inhibition of RIG-I-like Receptor (RLR) Signaling

The primary host sensors for IAV RNA in the cytoplasm are the RIG-I-like receptors (RLRs), particularly RIG-I. Upon binding to viral RNA, RIG-I undergoes a conformational change and activates the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors IRF3 and NF-κB, which in turn induce the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.

As this compound prevents the release of viral RNA into the cytoplasm, the activation of the RIG-I/MAVS signaling cascade is expected to be completely abrogated.

Figure 2: this compound's inhibition of the RIG-I signaling pathway.

Prevention of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are another class of pattern recognition receptors that detect viral components. TLR3, TLR7, and TLR8 are located in the endosomal compartment and recognize viral double-stranded and single-stranded RNA. Their activation leads to the recruitment of adaptor proteins like TRIF and MyD88, culminating in the activation of IRF3/7 and NF-κB and the subsequent production of interferons and inflammatory cytokines.

By blocking the fusion of the viral and endosomal membranes, this compound likely prevents the exposure of viral RNA to these endosomal TLRs, thus inhibiting this arm of the innate immune response.

Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by viral components or virus-induced cellular stress, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. IAV is a known activator of the NLRP3 inflammasome.

The activation of the NLRP3 inflammasome by IAV is a complex process that can be triggered by various viral factors and host responses. By blocking the initial entry and replication of the virus, this compound would prevent the accumulation of viral triggers and the downstream cellular stress signals, thereby inhibiting NLRP3 inflammasome activation.

Figure 3: Inhibition of NLRP3 inflammasome activation by this compound.

Experimental Protocols

The study of this compound and its effects on downstream signaling pathways involves a variety of virological and immunological techniques. Below are outlines of key experimental protocols.

Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.

Methodology:

-

Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

-

Prepare serial dilutions of the IAV stock and the this compound compound.

-

Infect the MDCK cell monolayers with a standard amount of IAV in the presence of varying concentrations of this compound.

-

After a 1-hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the respective concentrations of this compound.

-

Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to inhibit the low-pH-induced fusion of the viral envelope with a red blood cell membrane, which serves as a model for the endosomal membrane.

Methodology:

-

Incubate a standardized amount of IAV with serial dilutions of this compound.

-

Add a suspension of chicken red blood cells (RBCs) to the virus-compound mixture and incubate on ice to allow for viral attachment to the RBCs.

-

Lower the pH of the solution to trigger the conformational change in HA and induce hemolysis.

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the amount of hemoglobin released into the supernatant spectrophotometrically.

-

The concentration of this compound that inhibits hemolysis by 50% is determined.

Western Blotting for Signaling Protein Activation

This technique is used to detect the phosphorylation (activation) of key signaling proteins.

Methodology:

-

Seed cells (e.g., A549, a human lung epithelial cell line) in plates.

-

Pre-treat the cells with this compound for a specified time.

-

Infect the cells with IAV.

-

At various time points post-infection, lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-IRF3, IRF3, p-NF-κB, NF-κB).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

Figure 4: General workflow for Western blotting.

Conclusion and Future Directions

This compound represents a promising class of influenza A virus inhibitors that act by targeting the crucial step of membrane fusion. While its direct downstream signaling effects are yet to be empirically detailed, its mechanism of action strongly implies a comprehensive blockade of the innate immune and inflammatory pathways that are typically triggered by viral entry and replication. This makes this compound not only a potential therapeutic but also a valuable research tool for dissecting the host's initial responses to IAV infection.

Future research should focus on experimentally validating the predicted inhibitory effects of this compound on RIG-I, TLR, and NLRP3 inflammasome signaling pathways using in vitro and in vivo models. Such studies will provide a more complete understanding of the compound's overall mechanism of action and its potential to mitigate the immunopathology associated with severe influenza infections.

References

eFT508 (Tomivosertib): A Deep Dive into its Immunomodulatory Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

eFT508 (tomivosertib) is a potent and highly selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] By targeting these key downstream effectors of the MAPK signaling pathway, eFT508 modulates the translation of a specific subset of mRNAs, leading to profound changes within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of eFT508's mechanism of action, its multifaceted impact on the TME, and detailed experimental protocols for its evaluation. Preclinical and clinical data demonstrate that eFT508 can reprogram the TME from an immunosuppressive to an immune-active state, primarily by downregulating key immune checkpoint proteins and immunosuppressive cytokines. This activity enhances anti-tumor immunity and shows synergistic potential with immune checkpoint inhibitors, positioning eFT508 as a promising agent in immuno-oncology.

Core Mechanism of Action: Targeting the MNK1/2-eIF4E Axis

eFT508 exerts its effects by inhibiting MNK1 and MNK2, which are serine/threonine kinases that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209.[1][3] Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a select group of mRNAs that often encode for proteins involved in tumor growth, survival, and immune evasion. By inhibiting MNK1/2, eFT508 prevents eIF4E phosphorylation, thereby selectively reducing the translation of these oncogenic and immunosuppressive proteins.[2]

Figure 1: eFT508 Mechanism of Action.

Quantitative Impact of eFT508 on Key Biological Parameters

The following tables summarize the quantitative data on the efficacy and biological effects of eFT508 from various preclinical and clinical studies.

| Parameter | Value | Cell Line/Model | Reference |

| MNK1 IC50 | 1-2.4 nM | Enzyme Assay | [2][4] |

| MNK2 IC50 | 1-2 nM | Enzyme Assay | [2][4] |

| eIF4E Phosphorylation IC50 | 2-16 nM | Tumor Cell Lines | [1][2] |

| Breast Cancer Cell Line IC50 | 0.23 ± 0.04 nM | MDA-MB-231 | [5] |

Table 1: In Vitro Potency of eFT508.

| Cytokine | Effect | Fold Change/Details | Cell Line/Model | Reference |

| IL-10 | Decrease | Destabilization of IL-10 mRNA | Activated T cells | [1][6] |

| TNFα | Decrease | 2-fold decrease in mRNA half-life | DLBCL cell lines | [4] |

| IL-6 | Decrease | Dose-dependent decrease | DLBCL cell lines | [4] |

| CXCL10 | Decrease | Dose-dependent decrease | DLBCL cell lines | [4] |

Table 2: Effect of eFT508 on Cytokine Production.

| Immune Checkpoint | Effect | Details | Cell Line/Model | Reference |

| PD-L1 | Downregulation | Inhibition of mRNA translation | Hepatocellular Carcinoma Model | [5] |

| PD-1 | Downregulation | Selective reduction | Activated T cells | [1][6] |

| LAG3 | Downregulation | Sensitivity due to 5'-UTR elements | Activated T cells | [1][6] |

Table 3: Modulation of Immune Checkpoints by eFT508.

| Immune Cell Population | Effect | Details | Model | Reference |

| Tumor-Infiltrating Lymphocytes (TILs) | Modulation | Altered populations | CT26 Syngeneic Model | [1] |

| CD8+ T cells | Restored Effector Function | Increased cytokine production | TNBC Xenograft Model | [5] |

| T cell Proliferation & Viability | No negative impact | - | Human Immune Cells | [1][6] |

| MHC Class II Expression | Upregulation | IL-10/MARCH1 dependent mechanism | Tumor and Antigen Presenting Cells | [1][6] |

Table 4: Impact of eFT508 on Immune Cell Populations and Function.

Remodeling the Tumor Microenvironment

eFT508 orchestrates a shift in the TME from an immunosuppressive to an immune-active state through a multi-pronged approach.

Figure 2: eFT508's Impact on the TME.

By decreasing the expression of PD-1 on T cells and PD-L1 on tumor cells, eFT508 disrupts a major axis of immune suppression.[5][6] Furthermore, the reduction of other checkpoint molecules like LAG3 further releases the brakes on T cell activity.[1][6] The downregulation of the immunosuppressive cytokine IL-10 creates a more favorable environment for anti-tumor immune responses.[1][6] Interestingly, the reduction in IL-10 leads to the upregulation of MHC class II on tumor cells and antigen-presenting cells through a MARCH1-dependent mechanism, enhancing antigen presentation to CD4+ T helper cells.[1][6] This concerted effort leads to restored effector function of CD8+ cytotoxic T lymphocytes and the establishment of immune memory.[1][5]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of eFT508 against MNK1 and MNK2.

Methodology:

-

Reagents: Recombinant human MNK1 and MNK2 enzymes, ATP, appropriate kinase buffer, and a fluorescently labeled substrate peptide.

-

Procedure:

-

Prepare a serial dilution of eFT508.

-

In a microplate, combine the kinase, substrate peptide, and eFT508 at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the eFT508 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular eIF4E Phosphorylation Assay (Western Blot)

Objective: To assess the ability of eFT508 to inhibit the phosphorylation of eIF4E in cancer cell lines.

Methodology:

-

Cell Culture: Culture tumor cell lines (e.g., DLBCL lines like TMD8) in appropriate media.[4]

-

Treatment: Treat cells with increasing concentrations of eFT508 for a specified duration (e.g., 2-24 hours).

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-eIF4E signal to the total eIF4E signal.

In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of eFT508.

Methodology:

-

Animal Model: Use BALB/c mice.

-

Tumor Inoculation: Subcutaneously inject CT26 colon carcinoma cells into the flank of the mice.[1]

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, eFT508, anti-PD-1, eFT508 + anti-PD-1). Administer eFT508 orally daily.[7]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1, LAG3) for analysis by flow cytometry.

-

Cytokine Analysis: Analyze cytokine levels in tumor homogenates or serum using multiplex immunoassays (e.g., Luminex).

-

Data Analysis: Compare tumor growth curves between treatment groups. Analyze the percentages and absolute numbers of different immune cell populations within the TME.

References

- 1. Targeting MNK1/2 with eFT508: Modulating Immune Checkpoints and Cytokines for Enhanced Anti-Tumor Response [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. IL-10-induced TNF-alpha mRNA destabilization is mediated via IL-10 suppression of p38 MAP kinase activation and inhibition of HuR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Tomivosertib: A Technical Guide to its Potential in Non-Cancer Indications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomivosertib (B560178) (eFT508) is a potent, selective, and orally bioavailable inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). While extensively investigated in oncology, emerging preclinical evidence highlights its therapeutic potential in non-cancer indications, most notably neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to tomivosertib's application outside of cancer, with a primary focus on its effects on neuronal hyperexcitability. The rationale for its potential use in other inflammatory and autoimmune conditions is also explored based on its mechanism of action.

Introduction: The MNK Pathway as a Therapeutic Target

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation and protein synthesis. MNK1 and MNK2 are key downstream effectors of the p38 MAPK and ERK pathways.[1][2] A primary substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[1][2] Phosphorylation of eIF4E at Serine 209 by MNK1/2 is a critical step in the translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, survival, and inflammatory responses.[1][2] Dysregulation of the MNK-eIF4E axis has been implicated in various disease states, including cancer and neurological disorders.[3][4]

Tomivosertib's ability to selectively inhibit MNK1/2, and consequently block eIF4E phosphorylation, provides a targeted mechanism to modulate the synthesis of proteins that drive disease pathology. This mechanism forms the basis of its investigation in non-cancer indications characterized by inflammation and cellular hyperexcitability.

Mechanism of Action in Non-Cancer Indications

In the context of non-cancerous conditions, tomivosertib's primary mechanism of action is the inhibition of MNK1 and MNK2, which in turn prevents the phosphorylation of eIF4E.[1] This targeted action on protein translation offers therapeutic potential in diseases where the upregulation of specific proteins contributes to the pathology.

Neuropathic Pain

A significant body of preclinical evidence points to the role of the MNK-eIF4E pathway in the development and maintenance of neuropathic pain.[1] Spontaneous activity in dorsal root ganglion (DRG) neurons is a key driver of this condition.[1] The MNK1/2 signaling cascade is a candidate intracellular mechanism underlying this spontaneous activity.[1] By inhibiting MNK1/2, tomivosertib reduces the translation of proteins that contribute to neuronal hyperexcitability, thereby suppressing the ectopic firing of sensory neurons.[1]

Potential in Other Inflammatory and Autoimmune Disorders

The MNK pathway is integral to the production of pro-inflammatory cytokines.[2][3] Therefore, inhibition of MNK1/2 by tomivosertib has the potential to be a therapeutic strategy for a range of inflammatory and autoimmune diseases.[3] By reducing the translation of mRNAs for cytokines and other inflammatory mediators, tomivosertib could potentially dampen the inflammatory responses that characterize conditions such as rheumatoid arthritis and multiple sclerosis.[3] However, it is important to note that direct preclinical or clinical studies of tomivosertib in these specific autoimmune diseases are currently limited.

Signaling Pathways and Experimental Workflows

MNK Signaling Pathway in Neuropathic Pain

The following diagram illustrates the central role of the MNK-eIF4E axis in mediating neuronal hyperexcitability in neuropathic pain.

Experimental Workflow for Assessing Tomivosertib in Human DRG Neurons

The following diagram outlines the key steps in the experimental protocol used to evaluate the effect of tomivosertib on human dorsal root ganglion (DRG) neurons.

Preclinical Data in Neuropathic Pain

The primary evidence for tomivosertib's efficacy in a non-cancer indication comes from a preclinical study on human dorsal root ganglion (DRG) neurons from patients with radicular neuropathic pain.[1]

In Vitro Efficacy

| Parameter | Value | Cell/Tissue Type | Reference |

| Concentration for Reversal of Spontaneous Activity | 25 nM | Human DRG Neurons | [1] |

| Reduction in eIF4E Phosphorylation (Ser209) | 75-80% | Human DRG Neurons | [1] |

| Time to Peak Inhibition of eIF4E Phosphorylation | 5 minutes | Human DRG Neurons | [1] |

Effect on Action Potential Properties

Treatment with 25 nM tomivosertib for 30 minutes in spontaneously active human DRG neurons resulted in statistically significant changes in several action potential parameters.

| Action Potential Parameter | Effect of Tomivosertib | Reference |

| Amplitude | Decreased | [1] |

| Overshoot | Decreased | [1] |

| Afterhyperpolarization | Decreased | [1] |

| Width at 0 mV | Increased | [1] |

Experimental Protocols

Human Dorsal Root Ganglion (DRG) Neuron Preparation and Culture

-

Tissue Source: Human DRG tissue was obtained from patients undergoing thoracic vertebrectomy surgeries or from organ donors, with appropriate institutional review board approval and informed consent.[1]

-

Dissociation: DRGs were dissected and enzymatically dissociated using a mixture of collagenase and dispase, followed by mechanical trituration.[1]

-

Culture Conditions: Neurons were plated on laminin-coated coverslips and maintained in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor. Cultures were maintained for up to 5 days before use.[1]

Whole-Cell Patch-Clamp Electrophysiology

-

Recording: Whole-cell patch-clamp recordings were performed on cultured human DRG neurons. Spontaneous activity was recorded in current-clamp mode.[1]

-

Drug Application: Tomivosertib (25 nM) was bath-applied to the neurons, and recordings were taken before and after drug application.[1]

-

Data Analysis: Changes in spontaneous firing frequency and action potential parameters were quantified and statistically analyzed.[1]

Immunocytochemistry for eIF4E Phosphorylation

-

Cell Treatment: Cultured human DRG neurons were treated with tomivosertib (25 nM) for varying durations (e.g., 2, 5, 10, 30 minutes).[1]

-

Staining: Cells were fixed and stained with primary antibodies against phosphorylated eIF4E (Ser209) and a neuronal marker (e.g., peripherin).[1]

-

Imaging and Quantification: Fluorescence microscopy was used to visualize the staining, and the intensity of the phospho-eIF4E signal was quantified to determine the extent of inhibition.[1]

Potential for Other Non-Cancer Indications

While robust preclinical data for tomivosertib is currently centered on neuropathic pain, its mechanism of action suggests potential utility in other diseases where the MNK-eIF4E pathway is implicated.

-

Autoimmune Diseases: In conditions like rheumatoid arthritis and multiple sclerosis, the overproduction of inflammatory cytokines is a key pathological feature.[3] MNK inhibitors have been proposed as a therapeutic strategy to curb this inflammatory cascade.[3]

-

Neuroinflammatory Disorders: Neuroinflammation is a common component of many neurodegenerative diseases.[3] By modulating the inflammatory response within the central nervous system, MNK inhibitors like tomivosertib could potentially have a disease-modifying effect.[3]

Further preclinical studies are warranted to explore the efficacy of tomivosertib in these and other non-cancer indications.

Conclusion

Tomivosertib demonstrates significant promise as a therapeutic agent for neuropathic pain, a challenging non-cancer indication. Its targeted mechanism of inhibiting the MNK-eIF4E signaling pathway effectively suppresses neuronal hyperexcitability in human sensory neurons. The detailed preclinical data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. While its application in other inflammatory and autoimmune disorders is currently speculative, the central role of the MNK pathway in inflammation suggests that tomivosertib could have broader therapeutic potential beyond its current focus in oncology. Continued investigation into these non-cancer indications is crucial to fully realize the therapeutic value of this selective MNK1/2 inhibitor.

References

- 1. MNK inhibitor eFT508 (Tomivosertib) suppresses ectopic activity in human dorsal root ganglion neurons from dermatomes with radicular neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MNK modulators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to MNK Inhibition in Neuropathic Pain Models with a Focus on eFT508 (Tomivosertib)

A Note on M090: This technical guide focuses on the inhibition of MAP kinase-interacting kinases (MNKs) in preclinical models of neuropathic pain. The specific compound "this compound" requested could not be identified in publicly available scientific literature or databases. Therefore, this document will center on the well-characterized, clinically relevant MNK inhibitor, eFT508 (tomivosertib) , as a representative molecule for this therapeutic class. Data for other significant MNK inhibitors, such as cercosporamide, are included for comparative purposes.

Introduction to MNK Inhibition in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide only modest relief and are associated with considerable side effects. The molecular mechanisms underlying the transition from acute to chronic pain involve neuroplastic changes in both the peripheral and central nervous systems, driven by altered gene expression and protein synthesis.

A key regulatory node in protein synthesis is the eukaryotic translation initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step that promotes the translation of a specific subset of mRNAs encoding proteins involved in nociceptive sensitization.[1][2] The kinases responsible for this phosphorylation are the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). The MNK-eIF4E signaling axis is activated in nociceptors by peripheral nerve injury and exposure to pain-promoting cytokines and growth factors.[3] Inhibition of this pathway has been shown to block and reverse the hyperexcitability of nociceptors and alleviate behavioral signs of neuropathic pain in preclinical models.[3] Consequently, MNK inhibitors have emerged as a promising class of non-opioid analgesics for the treatment of neuropathic pain.

Core Signaling Pathway: The MNK-eIF4E Axis

The MNK-eIF4E signaling pathway is a downstream effector of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. In the context of neuropathic pain, nerve injury or inflammatory mediators lead to the activation of ERK and p38 in sensory neurons. These activated MAPKs then phosphorylate and activate MNK1 and MNK2. The activated MNKs, in turn, phosphorylate eIF4E at Serine 209. This phosphorylation event enhances the initiation of translation of specific mRNAs that contribute to neuronal hyperexcitability and the maintenance of the chronic pain state.

Quantitative Data on Key MNK Inhibitors

The following tables summarize the in vitro potency and preclinical efficacy of eFT508 (tomivosertib) and cercosporamide.

| Table 1: In Vitro Potency of MNK Inhibitors | ||

| Compound | MNK1 IC50 | MNK2 IC50 |

| eFT508 (Tomivosertib) | 1-2.4 nM[2][4][5] | 1-2 nM[2][4][5] |

| Cercosporamide | 116 nM[6] | 11 nM[6] |

| Table 2: Preclinical Efficacy of MNK Inhibitors in Neuropathic Pain Models | |||

| Compound | Pain Model | Dose/Concentration | Observed Effect |

| eFT508 (Tomivosertib) | Chemotherapy-Induced Peripheral Neuropathy (mouse) | 10 mg/kg | Reversal of mechanical and thermal hypersensitivity[7] |

| eFT508 (Tomivosertib) | Spared Nerve Injury (mouse) | Not specified | Reverses spontaneous pain-related behaviors[8] |

| eFT508 (Tomivosertib) | Human DRG neurons from patients with radicular pain | 25 nM | Reverses spontaneous activity in sensory neurons[9][10][11] |

| Cercosporamide | Peripheral nerve injury (mouse) | Not specified | Reduces cold hypersensitivity[12] |

| Cercosporamide | NGF-induced sensitization of DRG neurons (mouse) | Not specified | Reverses neuronal hyperexcitability[12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments in the evaluation of MNK inhibitors for neuropathic pain.

Spared Nerve Injury (SNI) Model in Rodents

The SNI model is a widely used surgical procedure to induce robust and long-lasting neuropathic pain behaviors.[13][14][15]

-

Objective: To create a partial nerve injury that results in mechanical allodynia and other pain-like behaviors in the affected limb.

-

Procedure:

-

Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-